3-(2-Aminoethyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)azetidin-3-ol is a chemical compound with the molecular formula C5H12N2O It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reduction of azetidin-2-ones using sodium borohydride in isopropanol, which leads to the formation of 2,3-disubstituted azetidines . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different substituted azetidines.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and halides for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents such as isopropanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields 2,3-disubstituted azetidines .
Scientific Research Applications
3-(2-Aminoethyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. Its biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride: A salt form of the compound with enhanced solubility.
3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol: A derivative with a diphenylmethyl group, which may alter its chemical and biological properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
Biological Activity
3-(2-Aminoethyl)azetidin-3-ol, also known as this compound dihydrochloride, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₁₄Cl₂N₂O
- Molecular Weight : 189.08 g/mol
- Physical Appearance : White crystalline solid
- Solubility : Soluble in water due to polar functional groups
The compound features a four-membered azetidine ring with an aminoethyl side chain and a hydroxyl group at the third position, which contributes to its biological reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Nucleophilic Activity : The compound acts as a nucleophile in substitution reactions, forming covalent bonds with electrophiles, which may influence enzyme and receptor function.
- Binding Affinity : Preliminary studies suggest that it may interact with neurotransmitter receptors, although detailed investigations are required to elucidate these interactions fully.
- Poly (ADP-ribose) Polymerase (PARP) : Similar compounds have shown significant binding energies with PARP, indicating that this compound may influence pathways related to DNA repair and apoptosis.
Biological Activities
Research indicates that derivatives of this compound exhibit diverse biological activities:
- Antimicrobial Properties : Studies have highlighted the potential antimicrobial effects of this compound and its derivatives against various bacterial and fungal strains.
- Anticancer Activity :
- In vitro studies demonstrate that certain derivatives inhibit tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis in cancer cells. For instance, compounds similar to this compound showed IC50 values ranging from 14.0 to 564.2 nM against colon cancer cell lines .
- A specific study reported that a derivative decreased the viability of the MDA-MB-231 breast cancer cell line by 55% after three days at a concentration of 10 μM .
Case Studies and Experimental Data
These findings underscore the potential application of this compound in cancer therapy, particularly through its ability to modulate key cellular processes involved in tumor growth.
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-(2-aminoethyl)azetidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-2-1-5(8)3-7-4-5/h7-8H,1-4,6H2 |
InChI Key |
MMSRGBOXMVSUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.